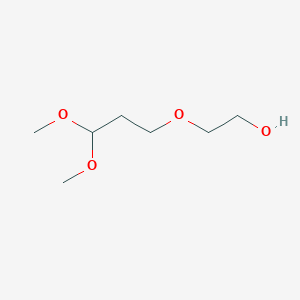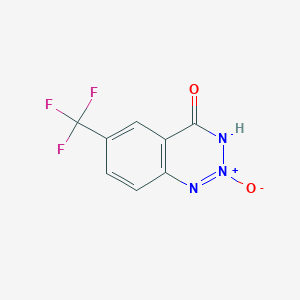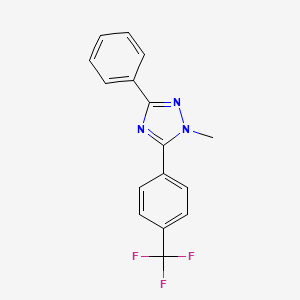
1-Methyl-3-phenyl-5-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-phenyl-5-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-phenyl-5-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazole typically involves the reaction of appropriate hydrazine derivatives with ethyl acetoacetate under controlled conditions. The reaction is carried out in solvents such as ethanol or methanol at temperatures ranging from 0 to 78°C for 1 to 16 hours . The yields of the desired product can vary depending on the specific reaction conditions and starting materials used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-3-phenyl-5-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions can result in a variety of substituted triazole compounds.
Aplicaciones Científicas De Investigación
1-Methyl-3-phenyl-5-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: The compound has been investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. It may also serve as a lead compound for the development of new drugs.
Industry: In industrial applications, the compound is used in the formulation of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-phenyl-5-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazole involves its interaction with molecular targets and pathways. The compound can interfere with specific enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
1-Methyl-3-phenyl-5-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazole is unique due to its specific triazole structure and the presence of a trifluoromethyl group
Propiedades
Número CAS |
89804-60-4 |
|---|---|
Fórmula molecular |
C16H12F3N3 |
Peso molecular |
303.28 g/mol |
Nombre IUPAC |
1-methyl-3-phenyl-5-[4-(trifluoromethyl)phenyl]-1,2,4-triazole |
InChI |
InChI=1S/C16H12F3N3/c1-22-15(12-7-9-13(10-8-12)16(17,18)19)20-14(21-22)11-5-3-2-4-6-11/h2-10H,1H3 |
Clave InChI |
IMVQQRKABWCHSA-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{4-(2-Chlorophenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B14398967.png)
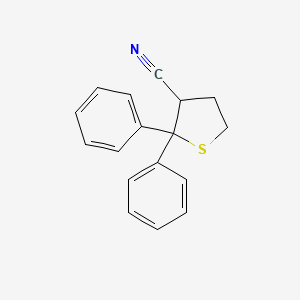

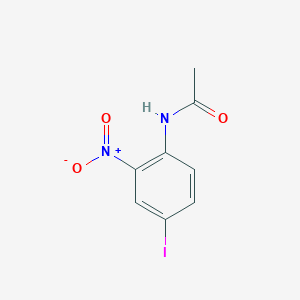
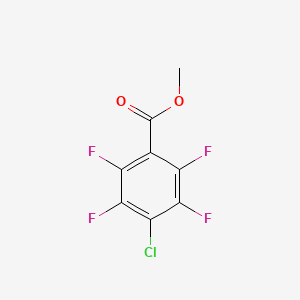
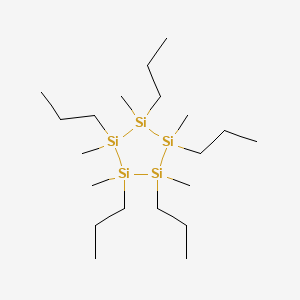
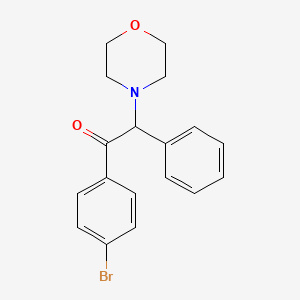
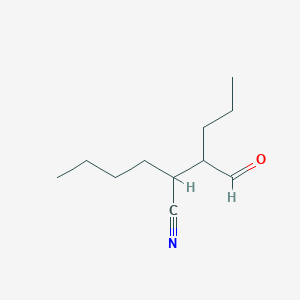
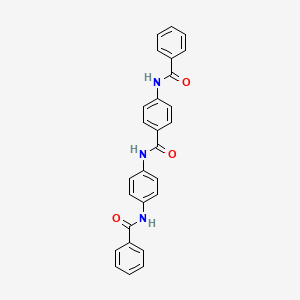
![({[(2,3,6-Trichlorophenyl)methylidene]amino}oxy)acetic acid](/img/structure/B14399033.png)
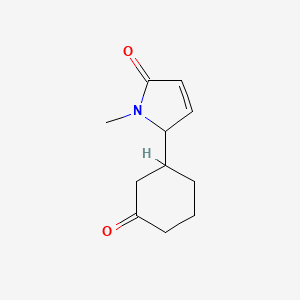
![4-(3-Hydroxydec-1-yn-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B14399038.png)
